Fmoc-N-Me-Thr(tBu)-OH, also known as N-α-Fmoc-N-α-methyl-O-tert-butyl-L-threonine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Fmoc-N-Me-Thr(tBu)-OH contains the following key features for SPPS:
By incorporating Fmoc-N-Me-Thr(tBu)-OH into a peptide sequence, researchers can introduce N-methylated threonine residues, which can be crucial for studying the structure and function of modified peptides, including those with potential therapeutic applications [].
Fmoc-N-Me-Thr(tBu)-OH is used in various scientific research fields, including:
Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is a derivative of threonine, an essential amino acid, where the nitrogen atom has been methylated and the hydroxyl group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its chemical formula is CHN, with a molecular weight of approximately 411.49 g/mol . The compound is characterized by its bulky tert-butyl side chain, which contributes to its steric properties and influences its interactions in biological systems. The Fmoc group serves as a protective group, facilitating peptide synthesis by preventing premature reactions of the amino group.
The biological activity of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl is primarily related to its role in peptide synthesis. N-methylation can enhance the pharmacological properties of peptides by increasing their resistance to proteolytic enzymes, thereby improving their bioavailability and half-life in vivo. Additionally, compounds like Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl may exhibit unique interactions with biological receptors due to their modified structure .
Synthesis of Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl can be achieved through several methods:
Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl has several applications:
Several compounds share structural similarities with Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl, each exhibiting unique characteristics:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Fmoc-N-Methyl-Alanine-OH | Simple N-methylation without bulky side chains | Less steric hindrance than threonine derivative |
Fmoc-N-Methyl-Leucine-OH | Larger side chain compared to threonine | Enhanced hydrophobic interactions |
Fmoc-N-Methyl-Serine-OH | Hydroxyl group present but no tert-butyl | More polar than threonine derivative |
Fmoc-Threonine-OH | Unmodified threonine | Lacks N-methylation effects |
Fmoc-N-Methyl-Threonine(tBu)-Hydroxyl stands out due to its combination of steric hindrance from the tert-butyl group and enhanced stability from N-methylation, making it particularly useful in peptide synthesis where resistance to degradation is crucial .
Fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine represents a synthetically modified amino acid derivative with the molecular formula C24H29NO5 and a molecular weight of 411.49 grams per mole [1] [2]. The compound exhibits a complex molecular architecture characterized by three distinct structural domains: the fluorenylmethoxycarbonyl protecting group, the N-methylated amino acid backbone, and the tert-butyl-protected hydroxyl functionality [5] [6].
The stereochemical configuration of this compound follows the (2S,3R) absolute configuration, consistent with L-threonine stereochemistry [5] [6]. The compound possesses two chiral centers at positions C2 and C3, with the C2 center bearing the carboxyl group and methylated amino functionality, while the C3 center contains the tert-butyl-protected hydroxyl group [1] [6]. The International Union of Pure and Applied Chemistry name for this compound is (2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid [5] [6].
The fluorenylmethoxycarbonyl group adopts a planar conformation due to the extended π-conjugation system of the fluorene moiety [19]. Research on related fluorenylmethoxycarbonyl-protected amino acids demonstrates that these compounds exhibit characteristic conformational preferences, with the fluorene rings typically oriented to minimize steric interactions with the amino acid backbone [19] [20]. The N-methylation at the amino nitrogen introduces conformational constraints that influence the overall molecular geometry and reduce the flexibility of the peptide backbone compared to non-methylated analogs [16] [24].
Parameter | Value |
---|---|
Molecular Formula | C24H29NO5 [1] [2] |
Molecular Weight | 411.49 g/mol [1] [2] |
Chemical Abstracts Service Number | 117106-20-4 [1] [2] |
Stereochemical Configuration | (2S,3R) [5] [6] |
Optical Activity | [α]22/D +16.0°, c = 0.5% in methanol [7] [8] |
International Chemical Identifier Key | VIUVLZHFMIFLHU-VFNWGFHPSA-N [6] [11] |
The thermodynamic properties of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine reveal significant thermal stability characteristics essential for its application in peptide synthesis [1] [7]. The compound exhibits a melting point range of 220-225°C, indicating substantial intermolecular interactions within the crystalline lattice [1] [7] [8]. The predicted boiling point of 562.4±50.0°C reflects the compound's thermal robustness under standard synthetic conditions [1].
Crystallographic studies of related fluorenylmethoxycarbonyl-protected amino acids provide insights into the structural organization of these compounds in the solid state [19] [20]. Research demonstrates that fluorenylmethoxycarbonyl amino acids typically form extensive hydrogen bonding networks involving the carboxylic acid group and carbamate nitrogen [19] [20]. The fluorene moiety participates in π-π stacking interactions that contribute to the overall crystal packing stability [20] [21].
The density of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine is predicted to be 1.185±0.06 g/cm³, consistent with the molecular packing efficiency observed in similar fluorenylmethoxycarbonyl derivatives [1]. The compound's predicted pKa value of 3.43±0.10 indicates the acidic nature of the carboxyl group, which is slightly reduced compared to unprotected threonine due to the electron-withdrawing effects of the fluorenylmethoxycarbonyl group [1].
Thermodynamic stability studies on fluorenylmethoxycarbonyl-protected amino acids reveal that these compounds maintain structural integrity under standard peptide synthesis conditions [4] [31]. The carbamate protecting group demonstrates remarkable stability against various nucleophiles and bases commonly employed in synthetic protocols [30] [32]. Research indicates that the C-N bond rotational barrier in carbamate-protected amino acids is approximately 3-4 kcal/mol lower than structurally analogous amides, contributing to conformational flexibility while maintaining protective functionality [30].
Thermodynamic Property | Value | Reference Conditions |
---|---|---|
Melting Point | 220-225°C [1] [7] | Standard atmospheric pressure |
Predicted Boiling Point | 562.4±50.0°C [1] | Standard atmospheric pressure |
Density | 1.185±0.06 g/cm³ [1] | Predicted at 25°C |
Predicted pKa | 3.43±0.10 [1] | Aqueous solution at 25°C |
Optical Rotation | [α]22/D +16.0° [7] [8] | c = 0.5% in methanol |
The solubility characteristics of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine demonstrate excellent compatibility with organic solvents commonly employed in peptide synthesis [1] . The compound exhibits high solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone, making it suitable for various synthetic applications [1]. These solubility properties result from the hydrophobic nature of both the fluorenylmethoxycarbonyl and tert-butyl protecting groups, which significantly enhance the compound's lipophilicity compared to the parent amino acid .
Research on fluorenylmethoxycarbonyl-protected amino acids indicates that the presence of the tert-butyl protecting group further enhances solubility in organic solvents such as dimethylformamide and dichloromethane while reducing steric hindrance during coupling reactions . Comparative studies demonstrate that tert-butyl-protected derivatives exhibit superior solubility profiles compared to bulkier protecting groups, facilitating more efficient synthetic protocols .
The compound's solubility in dimethyl sulfoxide is particularly noteworthy, as this solvent is frequently employed for hydrophobic peptides and challenging coupling reactions [17] [18]. Studies on tertiary amide solutions reveal that dimethyl sulfoxide demonstrates exceptional versatility as a solvent for complex organic molecules, forming hydrogen bonds and dispersion interactions that stabilize dissolved species [18]. The compatibility with dimethyl sulfoxide extends the utility of fluorenylmethoxycarbonyl-N-Methyl-O-tert-butyl-L-threonine in specialized synthetic applications requiring harsh solvent conditions [17].
Storage recommendations specify that the compound should be maintained at 2-8°C under inert atmosphere to preserve its integrity and prevent degradation [1] [7]. The compound demonstrates stability in anhydrous organic solvents when properly stored, with recommended dissolution in anhydrous dimethylformamide or dichloromethane immediately prior to use to prevent moisture-induced decomposition .
Solvent System | Solubility | Application |
---|---|---|
Chloroform | High [1] | General synthetic applications |
Dichloromethane | High [1] | Coupling reactions, purification |
Ethyl Acetate | High [1] | Extraction procedures |
Dimethyl Sulfoxide | High [1] | Specialized synthetic conditions |
Acetone | High [1] | Precipitation and crystallization |
Dimethylformamide | Enhanced | Solid-phase peptide synthesis |
Methanol | Limited [7] | Optical rotation measurements |